molecular formula C19H30N2O B5178541 4-butyl-N-(1-isopropyl-4-piperidinyl)benzamide

4-butyl-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B5178541
M. Wt: 302.5 g/mol
InChI Key: NMZTYVDTVQFBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-N-(1-isopropyl-4-piperidinyl)benzamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as BIBP 3226 and is used as a research tool in the field of pharmacology. BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BIBP 3226 acts as a competitive antagonist of the NPY Y1 receptor. It binds to the receptor and prevents the binding of NPY, thereby blocking its physiological effects. The NPY Y1 receptor is widely distributed in the brain and peripheral tissues, and its blockade by BIBP 3226 has been shown to affect various physiological processes.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to decrease food intake and body weight in animal studies. It has also been shown to reduce stress-induced anxiety and cardiovascular responses. BIBP 3226 has been proposed as a potential therapeutic agent for the treatment of obesity, anxiety disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

BIBP 3226 is a selective antagonist of the NPY Y1 receptor, which makes it a valuable research tool for investigating the role of NPY in various physiological processes. Its specificity allows for the isolation of the effects of NPY Y1 receptor blockade from other physiological effects. However, the use of BIBP 3226 in lab experiments is limited by its high cost and limited availability.

Future Directions

Further research is needed to investigate the potential therapeutic applications of BIBP 3226 in various diseases. The role of NPY in the regulation of appetite, stress response, and cardiovascular function is complex and requires further investigation. The development of more selective and cost-effective NPY Y1 receptor antagonists may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of BIBP 3226 involves the reaction of 4-butylbenzoic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with benzoyl chloride to form BIBP 3226. The synthesis of BIBP 3226 is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

BIBP 3226 has been used extensively in scientific research to investigate the role of neuropeptide Y (NPY) in various physiological processes. NPY is a neurotransmitter that is involved in the regulation of appetite, stress response, and cardiovascular function. BIBP 3226 acts as a selective antagonist of the NPY Y1 receptor, which is involved in the regulation of food intake and energy balance.

properties

IUPAC Name

4-butyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-5-6-16-7-9-17(10-8-16)19(22)20-18-11-13-21(14-12-18)15(2)3/h7-10,15,18H,4-6,11-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZTYVDTVQFBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.